7alpha-Hydroxycholesterol

Descripción

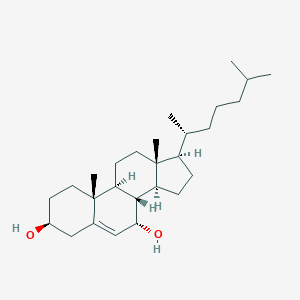

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-RVOWOUOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903965 |

Source

|

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-26-7 |

Source

|

| Record name | 7α-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta,7alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7alpha-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the 7alpha-Hydroxycholesterol Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classical pathway for bile acid synthesis, initiated by the formation of 7alpha-hydroxycholesterol. It details the core intermediates, enzymatic steps, regulatory signaling cascades, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for key assays and visualizations of the pathway and its regulation to support research and development in this field.

Introduction: The Classical Bile Acid Synthesis Pathway

The conversion of cholesterol into bile acids is a critical physiological process for eliminating cholesterol from the body, facilitating the absorption of dietary fats and fat-soluble vitamins, and generating signaling molecules that regulate metabolism.[1] The primary mechanism for this conversion in the liver is the classical (or neutral) pathway, which is responsible for the majority of bile acid production in humans.[2] This multi-step enzymatic process begins in the endoplasmic reticulum of hepatocytes with the hydroxylation of cholesterol at the 7-alpha position, a reaction catalyzed by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] The product of this initial step, this compound, is the precursor for the synthesis of the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[2] The tight regulation of this pathway, particularly the expression and activity of CYP7A1, is crucial for maintaining cholesterol and bile acid homeostasis.

The Synthesis Pathway: From Cholesterol to Primary Bile Acids

The classical bile acid synthesis pathway involves a series of enzymatic modifications to the steroid nucleus and the subsequent shortening of the cholesterol side chain. The key intermediates and enzymes are outlined below.

Core Intermediates and Enzymes:

-

Cholesterol to 7α-Hydroxycholesterol: The pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme located in the endoplasmic reticulum. It catalyzes the rate-limiting step, converting cholesterol into 7α-hydroxycholesterol.[1]

-

7α-Hydroxycholesterol to 7α-Hydroxy-4-cholesten-3-one (C4): The intermediate 7α-hydroxycholesterol is then metabolized by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) . This enzyme catalyzes the dehydrogenation and isomerization of 7α-hydroxycholesterol to form 7α-hydroxy-4-cholesten-3-one (C4).[3][4] C4 is a crucial branch-point intermediate and a valuable serum biomarker for bile acid synthesis rates.[2]

-

The Cholic Acid (CA) Branch: For the synthesis of cholic acid, C4 is further hydroxylated at the 12α position by Sterol 12α-hydroxylase (CYP8B1) , another endoplasmic reticulum-bound cytochrome P450 enzyme.[5][6] This step is determinative for the ratio of cholic acid to chenodeoxycholic acid produced.

-

The Chenodeoxycholic Acid (CDCA) Branch: If C4 is not acted upon by CYP8B1, it proceeds down the pathway to form chenodeoxycholic acid.[2]

Following these initial modifications of the steroid ring, a series of additional enzymatic reactions occur in the cytosol, mitochondria, and peroxisomes. These include the oxidation and shortening of the steroid side chain, catalyzed in part by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) , ultimately leading to the formation of the C24 primary bile acids, CA and CDCA.[2]

Regulation of this compound Synthesis

The classical pathway is meticulously regulated, primarily through transcriptional control of the CYP7A1 gene. This regulation involves a complex interplay of nuclear receptors and signaling cascades that respond to levels of bile acids and cholesterol.

-

Negative Feedback by Bile Acids (FXR/SHP Pathway): Bile acids returning to the liver from the intestine activate the Farnesoid X Receptor (FXR) , a nuclear receptor.[3] Activated FXR induces the expression of the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain.[3][7] SHP then binds to and inhibits other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α) , which are essential for the basal transcription of the CYP7A1 gene.[3][6] This FXR-SHP cascade is the primary mechanism for the feedback inhibition of bile acid synthesis.

-

Activation by Cholesterol (LXR Pathway): Elevated levels of hepatic cholesterol lead to increased concentrations of oxysterols, which are oxidized forms of cholesterol. These oxysterols act as ligands for the Liver X Receptor (LXR) .[8][9] Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to an LXR response element (LXRE) in the promoter region of the CYP7A1 gene, stimulating its transcription.[1][9] This mechanism promotes the conversion of excess cholesterol into bile acids. In rodents, the stimulatory effect of LXRα can override the inhibitory effect of the FXR pathway.[8]

References

- 1. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD3B7 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. CYP8B1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CYP8B1 cytochrome P450 family 8 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Effects of CYP7A1 overexpression on cholesterol and bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

7α-Hydroxycholesterol: A Multifaceted Regulator Across Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7α-hydroxycholesterol (7α-OHC) is a pivotal oxysterol, an oxidized derivative of cholesterol, that plays a critical role in maintaining cholesterol homeostasis and modulating immune responses. Primarily known as the initial and rate-limiting intermediate in the classic pathway of bile acid synthesis in the liver, its functions extend to various other tissues, including the brain and the immune system. This technical guide provides a comprehensive overview of the functions of 7α-OHC in different tissues, with a focus on its synthesis, signaling pathways, and the methodologies used for its study.

Data Presentation

Quantitative Data Summary

The concentration of 7α-hydroxycholesterol and the kinetic parameters of related enzymes vary across different biological contexts. The following tables summarize key quantitative data found in the literature.

| Parameter | Tissue/Condition | Value | Reference |

| Concentration | |||

| Hepatic 7α-OHC | Human Liver (Gallstone-free controls) | 5.3 ± 1.2 nmol/g | [1] |

| Hepatic 7α-OHC | Human Liver (Patients with cholesterol gallstones) | 12.9 ± 2.6 nmol/g | [1] |

| Serum 7α-OHC | Healthy Human Volunteers | 40 ± 11 ng/mL | [2] |

| Serum 7α-OHC | Human Patients with Liver Cirrhosis | 22 ± 8 ng/mL | [2] |

| Enzyme/Receptor Kinetics | |||

| EBI2 (GPR183) activation by 7α,25-dihydroxycholesterol | In vitro | Kd: 450 pM | [3][4] |

| GTPγS EC50: 140 pM | [3][4] | ||

| Inhibition of cAMP production IC50: 2 nM | [3][4] |

Core Functions of 7α-Hydroxycholesterol in Different Tissues

Liver: The Central Hub of Bile Acid Synthesis

In the liver, 7α-OHC is the direct product of the enzymatic activity of cholesterol 7α-hydroxylase (CYP7A1), a microsomal cytochrome P450 enzyme.[5] This reaction is the first and rate-limiting step in the classic pathway of bile acid synthesis, which is the primary mechanism for cholesterol catabolism and elimination from the body.[6] The expression and activity of CYP7A1 are tightly regulated to maintain cholesterol and bile acid homeostasis.

One of the key regulators of CYP7A1 transcription is the Liver X Receptor (LXR). Oxysterols, including certain hydroxycholesterols, act as ligands for LXR.[7][8] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter region of target genes, including CYP7A1, to stimulate their transcription.[9] This mechanism provides a feed-forward loop where high levels of cholesterol lead to the production of oxysterol ligands for LXR, which in turn upregulates the machinery for cholesterol catabolism into bile acids.

Immune System: A Modulator of Immune Cell Trafficking and Differentiation

7α-OHC and its downstream metabolite, 7α,25-dihydroxycholesterol (7α,25-OHC), are potent signaling molecules within the immune system. 7α,25-OHC is a high-affinity endogenous ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183).[3][4][10][11] EBI2 is expressed on various immune cells, including B cells, T cells, and dendritic cells, and its activation by 7α,25-OHC plays a crucial role in directing their migration to specific locations within secondary lymphoid organs.[11] This chemotactic guidance is essential for orchestrating adaptive immune responses.

Furthermore, 7-oxygenated sterols, including 7α-OHC, have been identified as inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor for the differentiation of Th17 cells, a subset of T helper cells that are critical for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. By binding to RORγt, 7-oxygenated sterols can suppress its transcriptional activity, thereby inhibiting Th17 cell differentiation and function.[12]

Brain: A Potential Player in Neuroinflammation

While the liver is the primary site of 7α-OHC production via CYP7A1, this oxysterol can be found in the brain.[13] Elevated levels of 7α-OHC have been observed in the brains of patients with Alzheimer's disease.[14] In the central nervous system, 7α-OHC is considered a pro-inflammatory molecule. It can induce the expression of inflammatory cytokines and chemokines by glial cells, contributing to the neuroinflammatory processes associated with neurodegenerative diseases.[15][16] The precursor of 7α-OHC in the brain is likely 27-hydroxycholesterol (B1664032), which can cross the blood-brain barrier.[17]

Experimental Protocols

Measurement of 7α-Hydroxycholesterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the quantification of 7α-OHC in biological matrices.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., d7-7α-hydroxycholesterol).

-

Add 400 µL of ice-cold acetonitrile (B52724) containing 2% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to ensure optimal separation.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 7α-hydroxycholesterol and its internal standard. For example, for 7α-hydroxycholesterol, a transition of m/z 385.3 → 367.3 could be used.[18]

Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay in Liver Microsomes

This protocol provides a method to determine the enzymatic activity of CYP7A1 in liver microsomal preparations.

1. Preparation of Reaction Mixture

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

On ice, prepare a master mix containing the reaction buffer and liver microsomes (e.g., 0.5 mg/mL final protein concentration).

-

Add the substrate, cholesterol, to the master mix. The final concentration should be optimized, but a starting point could be in the range of 50-100 µM.

2. Incubation

-

Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle shaking.

-

Initiate the enzymatic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

3. Reaction Termination and Product Extraction

-

Stop the reaction by adding a cold organic solvent, such as 2 volumes of ethyl acetate (B1210297) or acetonitrile.

-

Vortex the samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant containing the product (7α-hydroxycholesterol) to a new tube.

4. Analysis

-

The extracted 7α-hydroxycholesterol can be quantified using the LC-MS/MS method described above or other analytical techniques such as HPLC with UV detection.[19] The activity of CYP7A1 is then calculated based on the amount of 7α-hydroxycholesterol produced per unit of time and per milligram of microsomal protein.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: LXR signaling pathway leading to CYP7A1 expression.

Caption: Modulation of RORγt activity by 7-oxygenated sterols.

References

- 1. Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 7. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesterol metabolites exported from human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crossing the barrier: net flux of 27-hydroxycholesterol into the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of hepatic cholesterol 7alpha-hydroxylase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 7α-Hydroxycholesterol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of 7α-hydroxycholesterol. As the primary product of the rate-limiting step in the classic bile acid synthesis pathway, 7α-hydroxycholesterol is a critical molecule in cholesterol homeostasis and a key biomarker for liver function and drug development. This document details the seminal experiments, analytical methodologies, and regulatory pathways associated with this pivotal oxysterol.

Discovery and Early History

The journey to understanding the role of 7α-hydroxycholesterol is intrinsically linked to the elucidation of bile acid synthesis. While the enzymatic conversion of cholesterol to an intermediate in bile acid formation was studied for some time, a comprehensive understanding of the enzyme responsible, cholesterol 7α-hydroxylase (CYP7A1), and its product, 7α-hydroxycholesterol, began to solidify in the mid-20th century. A landmark review by Myant and Mitropoulos in 1977 consolidated the existing knowledge on CYP7A1, marking a significant milestone in the field.

Early research focused on identifying the rate-limiting step in the conversion of cholesterol to bile acids. It was established that the introduction of a hydroxyl group at the 7α position of the cholesterol molecule was this critical, regulated step. This discovery positioned 7α-hydroxycholesterol as a key intermediate and a focal point for research into cholesterol metabolism and its disorders. The enzyme responsible, cholesterol 7α-hydroxylase, was identified as a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes. The development of sensitive analytical techniques was paramount to isolating and quantifying this transient molecule, leading to a deeper understanding of its physiological and pathological roles.

Quantitative Data Summary

The concentration of 7α-hydroxycholesterol in biological matrices is a direct reflection of the activity of CYP7A1 and, consequently, the rate of bile acid synthesis. Its measurement is a valuable tool in clinical and preclinical research.

| Condition/Treatment | Species | Tissue/Matrix | 7α-Hydroxycholesterol Concentration | Reference(s) |

| Baseline/Healthy Controls | ||||

| Human | Serum | 75 ± 19 ng/mL | ||

| Human | Serum | 63 ± 5 ng/mL | ||

| Human | Liver | 5.3 ± 1.2 nmol/g | ||

| Rat (Male) | Serum | 0.2 ± 0.1 nmol/mL | ||

| Rat (Female) | Serum | 0.4 ± 0.1 nmol/mL | ||

| Pathological Conditions | ||||

| Advanced Liver Cirrhosis | Human | Serum | 22 ± 8 ng/mL | |

| Hypercholesterolemia | Human | Serum | - (significant correlation with bile acid synthesis) | |

| Cholesterol Gallstones | Human | Liver | 12.9 ± 2.6 nmol/g | |

| Pharmacological Intervention | ||||

| Cholestyramine (4g b.i.d. for 14 days) | Human | Serum | 181 ± 95 ng/mL (from 40 ± 11 ng/mL) | |

| Cholestyramine (3%) | Rat (Male) | Serum | 0.6 ± 0.3 nmol/mL | |

| Cholestyramine (3%) | Rat (Female) | Serum | 2.4 ± 1.5 nmol/mL | |

| Fenofibrate | Human | Serum | 61 ± 12 ng/mL (from 107 ± 47 ng/mL) | |

| HMG-CoA Reductase Inhibitors | Human | Serum | 78 ± 7 ng/mL (no significant change) |

Key Signaling Pathways

The synthesis of 7α-hydroxycholesterol is tightly regulated through complex signaling pathways to maintain cholesterol and bile acid homeostasis.

Bile Acid Synthesis Pathways

There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. 7α-hydroxycholesterol is the initial product of the classic pathway.

The Pivotal Role of 7α-Hydroxycholesterol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-hydroxycholesterol (7α-OHC) is a critical intermediate in the classical pathway of bile acid synthesis and an emerging player in a diverse array of cellular signaling cascades.[1] As an oxysterol, it is formed from the enzymatic oxidation of cholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[2] Beyond its established role in maintaining cholesterol homeostasis, 7α-OHC has been implicated in the modulation of inflammatory responses, immune cell differentiation, and the regulation of gene expression through interactions with nuclear receptors. This technical guide provides an in-depth exploration of the multifaceted roles of 7α-OHC in cellular signaling, offering a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Data Presentation: Quantitative Insights into 7α-OHC Bioactivity

The following tables summarize key quantitative data related to the biological activities of 7α-hydroxycholesterol.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | 158N (Oligodendrocyte precursor cells) | ~15 µM | [1] |

| IC50 (Cytotoxicity) | C6 (Glioma cells) | ~40 µM | [1] |

Table 1: Cytotoxicity of 7α-Hydroxycholesterol. This table presents the half-maximal inhibitory concentration (IC50) values for 7α-OHC-induced cytotoxicity in two different neural cell lines, highlighting its potential dose-dependent effects on cell viability.

| Health Status | Analyte | Concentration (ng/mL) | Reference |

| Healthy Controls | 7α-hydroxycholesterol | 75 ± 19 | [3] |

| Patients with Advanced Liver Cirrhosis | 7α-hydroxycholesterol | 22 ± 8 | [3] |

| Healthy Volunteers (Baseline) | 7α-hydroxycholesterol | 40 ± 11 | [3] |

| Healthy Volunteers (after Cholestyramine) | 7α-hydroxycholesterol | 181 ± 95 | [3] |

Table 2: Serum Concentrations of 7α-Hydroxycholesterol. This table provides a comparative overview of 7α-OHC levels in the serum of individuals with different health conditions, illustrating its potential as a biomarker for liver function and bile acid synthesis.

Core Signaling Pathways Modulated by 7α-Hydroxycholesterol

7α-OHC exerts its influence on cellular function through a complex network of signaling pathways, primarily involving nuclear receptors and inflammatory cascades.

The Classical Bile Acid Synthesis Pathway

The synthesis of 7α-OHC is the initial and rate-limiting step in the classical or "neutral" pathway of bile acid synthesis, which occurs in the liver. This process is tightly regulated to maintain cholesterol homeostasis.

Inflammatory Signaling Cascade

7α-OHC has been demonstrated to possess pro-inflammatory properties, particularly in monocytes and macrophages. It can induce the expression of various chemokines and cytokines, contributing to inflammatory responses. Treatment of THP-1 monocytes/macrophages with 7α-hydroxycholesterol leads to increased gene transcription and protein production of CCL2.[4]

Nuclear Receptor Signaling

Oxysterols, including 7α-OHC, are known to interact with and modulate the activity of several nuclear receptors, thereby regulating the transcription of target genes involved in lipid metabolism and inflammation.

-

Liver X Receptors (LXRs): LXRs are considered sensors of cellular cholesterol levels. While various oxysterols are known LXR agonists, the direct high-affinity binding of 7α-OHC to LXRs is less established compared to other oxysterols like 22(R)-hydroxycholesterol.[1] However, the metabolic context in which 7α-OHC is produced is directly linked to LXR signaling, which in turn regulates the expression of CYP7A1.

-

Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid synthesis. Bile acids, the downstream products of 7α-OHC metabolism, are the primary ligands for FXR. Activation of FXR by bile acids leads to the indirect repression of CYP7A1 transcription, a negative feedback mechanism to control bile acid production.[5][6] This repression is mediated through the induction of the small heterodimer partner (SHP).

-

Retinoid-related Orphan Receptor gamma t (RORγt): RORγt is a master regulator of Th17 cell differentiation, a subset of T helper cells implicated in autoimmune diseases. While some cholesterol precursors have been identified as endogenous RORγt agonists, 7α-OHC itself exhibits only weak to moderate agonist activity.[7] However, its dihydroxy-metabolites, such as 7α,27-dihydroxycholesterol, are potent RORγt agonists, highlighting an indirect role for 7α-OHC in modulating Th17 cell function through its metabolic conversion.[7]

Experimental Protocols

Quantification of 7α-Hydroxycholesterol-induced Cytokine Production by ELISA

This protocol outlines the general steps for measuring the concentration of a specific cytokine (e.g., CCL2) in cell culture supernatants following treatment with 7α-OHC using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

96-well high-binding ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Cell culture supernatant from cells treated with various concentrations of 7α-OHC

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesoid X receptor responds to bile acids and represses cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

7α-Hydroxycholesterol: A Pivotal Regulator of Gene Expression in Cholesterol Homeostasis and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7α-hydroxycholesterol, the primary enzymatic product of cholesterol catabolism by cholesterol 7α-hydroxylase (CYP7A1), is a critical signaling molecule that modulates the expression of a wide array of genes. It plays a central role in maintaining cholesterol homeostasis and orchestrates inflammatory responses. As an endogenous ligand for the Liver X Receptors (LXRs), 7α-hydroxycholesterol activates these nuclear receptors, triggering a cascade of transcriptional events that govern lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the mechanisms by which 7α-hydroxycholesterol regulates gene expression, with a focus on its signaling pathways, key target genes, and the experimental methodologies used to elucidate these processes. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Cholesterol homeostasis is a tightly regulated process essential for cellular function and overall health. Dysregulation of cholesterol metabolism is a key contributor to the pathogenesis of numerous diseases, including atherosclerosis, metabolic syndrome, and certain cancers. 7α-hydroxycholesterol, an oxysterol intermediate in the classic bile acid synthesis pathway, has emerged as a crucial regulator of cholesterol balance and inflammatory signaling. Its primary mode of action is through the activation of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as cholesterol sensors. Upon binding to 7α-hydroxycholesterol and other oxysterols, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as LXR-responsive elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

This guide will delve into the intricate molecular mechanisms of 7α-hydroxycholesterol-mediated gene regulation, providing a detailed examination of the signaling pathways, a summary of its effects on key target genes, and comprehensive experimental protocols for studying these interactions.

The LXR Signaling Pathway: The Central Mechanism of 7α-Hydroxycholesterol Action

The canonical signaling pathway initiated by 7α-hydroxycholesterol involves the direct activation of LXRs. This process can be summarized in the following steps:

-

Ligand Binding: 7α-hydroxycholesterol, along with other oxysterols, enters the nucleus and binds to the ligand-binding domain of LXRα or LXRβ.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the LXR protein, promoting its heterodimerization with RXR.

-

Coactivator Recruitment: The LXR/RXR heterodimer then recruits a complex of coactivator proteins.

-

DNA Binding and Transcriptional Activation: The complete complex binds to LXREs, typically characterized by a direct repeat of the nucleotide sequence AGGTCA separated by four nucleotides (DR-4), in the promoter regions of target genes, leading to the initiation of transcription.[1]

Figure 1: The Liver X Receptor (LXR) signaling pathway activated by 7α-hydroxycholesterol.

Regulation of Key Target Genes

7α-hydroxycholesterol, through the LXR pathway, regulates a suite of genes involved in cholesterol metabolism and inflammation.

Genes Involved in Cholesterol Homeostasis

A primary function of the 7α-hydroxycholesterol-LXR axis is to maintain cellular and systemic cholesterol balance.

-

CYP7A1 (Cholesterol 7α-hydroxylase): This enzyme catalyzes the rate-limiting step in the conversion of cholesterol to bile acids.[2] In a positive feedback loop, 7α-hydroxycholesterol can induce the expression of CYP7A1, thereby promoting the breakdown of cholesterol.[1] However, the regulation of CYP7A1 is complex and can also be repressed by bile acids through a negative feedback mechanism involving the farnesoid X receptor (FXR).[3]

-

ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the efflux of cholesterol from peripheral cells, including macrophages, to high-density lipoprotein (HDL) for reverse cholesterol transport to the liver. 7α-hydroxycholesterol is a potent inducer of ABCA1 expression.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): This transcription factor is a master regulator of fatty acid synthesis. LXR activation can induce SREBP-1c expression, linking cholesterol and fatty acid metabolism.

The following table summarizes the quantitative effects of LXR activation on the expression of these key genes in different cell types.

| Gene | Cell Type | Treatment | Concentration | Fold Change in mRNA Expression | Reference |

| CYP7A1 | HepG2 | 22(R)-hydroxycholesterol | - | Small but significant stimulation | [4] |

| ABCA1 | Human Macrophages | T0901317 | 5 µmol/L | 5.5-fold increase | [5] |

| ABCA1 | Human Macrophages | T0901317 | 10 µmol/L | 7.8-fold increase | [5] |

| SREBP-1c | THP-1 Macrophages | T0901317 | 1.0 µM | Increased binding to promoter | [6] |

| LXRα | Human Macrophages | T0901317 | 5 µmol/L | 5.6-fold increase | [5] |

| LXRα | Human Macrophages | T0901317 | 10 µmol/L | 8.95-fold increase | [5] |

Genes Involved in Inflammation

Beyond its role in lipid metabolism, 7α-hydroxycholesterol has been shown to modulate inflammatory responses, particularly in macrophages.

-

CCL2 (Chemokine (C-C motif) ligand 2): Also known as monocyte chemoattractant protein-1 (MCP-1), this chemokine plays a critical role in the recruitment of monocytes to sites of inflammation. Treatment of THP-1 monocytes/macrophages with 7α-hydroxycholesterol leads to increased transcription of the CCL2 gene.[7]

-

MMP-9 (Matrix Metallopeptidase 9): This enzyme is involved in the degradation of the extracellular matrix and is implicated in tissue remodeling during inflammation and atherosclerosis. 7α-hydroxycholesterol has been shown to enhance the production of MMP-9.[7]

The pro-inflammatory effects of 7α-hydroxycholesterol appear to be mediated, at least in part, through the ERK and PI3K signaling pathways.[7]

Figure 2: Inflammatory signaling pathways activated by 7α-hydroxycholesterol in macrophages.

| Gene | Cell Type | Treatment | Concentration | Effect | Reference |

| CCL2 | THP-1 | 7α-hydroxycholesterol | 5 µg/mL | Increased mRNA and protein expression | [7] |

| MMP-9 | THP-1 | 7α-hydroxycholesterol | 5 µg/mL | Enhanced production | [7] |

| IL-8 | THP-1 | 7α-hydroxycholesterol | 5 µg/mL | 7.5-fold increase in mRNA | [8] |

| C5a receptor | THP-1 | 7α-hydroxycholesterol | 5 µg/mL | Upregulated expression | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of 7α-hydroxycholesterol on gene expression.

Quantitative Real-Time PCR (qPCR)

qPCR is a standard technique to quantify mRNA levels of target genes.

Figure 3: General workflow for quantitative real-time PCR (qPCR).

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2 human hepatoma cells or THP-1 human monocytic cells) at an appropriate density. For THP-1 cells, differentiation into macrophages can be induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Treat cells with varying concentrations of 7α-hydroxycholesterol (e.g., 1-10 µg/mL) or vehicle control for a specified time (e.g., 24-48 hours).

-

-

RNA Isolation:

-

Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR detection system. Cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| Human ABCA1 | CAGGCTACTACCTGACCTTGGT | CTGCTCTGAGAAACACTGTCCTC | [9] |

| Human CCL2 | AGAATCACCAGCAGCAAGTGTCC | TCCTGAACCCACTTCTGCTTGG | [10] |

| Human MMP-9 | CGTCGTGATCCCCACTTACT | AGAGTACTGCTTGCCCAGGA | [11] |

| Human CYP7A1 | (Not specified in search results) | (Not specified in search results) | |

| Human SREBP-1c | (Not specified in search results) | (Not specified in search results) |

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter in response to a specific stimulus.

Protocol:

-

Plasmid Constructs:

-

Clone the promoter region of the target gene (e.g., containing the LXRE) upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.

-

A control vector containing a constitutively active promoter driving the expression of a different reporter (e.g., Renilla luciferase) is used for normalization.

-

-

Cell Culture and Transfection:

-

Plate cells (e.g., HepG2) in a multi-well plate.

-

Co-transfect the cells with the reporter construct, the normalization vector, and an LXR expression vector (if the endogenous LXR levels are low) using a suitable transfection reagent.

-

-

Treatment:

-

After a post-transfection period (e.g., 24 hours), treat the cells with 7α-hydroxycholesterol or other compounds of interest.

-

-

Luciferase Assay:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over the vehicle-treated control.

-

A detailed protocol for performing a luciferase reporter assay in HepG2 cells can be found in the provided search results.[12][13][14][15][16]

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as a transcription factor.

Figure 4: General workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., PMA-differentiated THP-1 macrophages) with 7α-hydroxycholesterol.

-

Cross-link proteins to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-LXRα).

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for LXR binding.

-

Perform motif analysis to identify consensus binding sequences.

-

A detailed protocol for performing ChIP-seq in THP-1 macrophages can be found in the provided search results.[6][17][18][19]

Implications for Drug Development

The central role of 7α-hydroxycholesterol and the LXR signaling pathway in regulating cholesterol metabolism and inflammation makes them attractive targets for therapeutic intervention.

-

LXR Agonists: Synthetic LXR agonists have been developed with the aim of promoting reverse cholesterol transport and reducing inflammation in the context of atherosclerosis. However, a major challenge has been the induction of SREBP-1c and subsequent hypertriglyceridemia.

-

Selective LXR Modulators: The development of selective LXR modulators that can differentially activate the anti-atherogenic and anti-inflammatory properties of LXR without inducing lipogenesis is an active area of research.

-

Targeting Downstream Effectors: Understanding the specific genes and pathways regulated by 7α-hydroxycholesterol can reveal novel targets for drug development. For instance, inhibiting the pro-inflammatory effects of 7α-hydroxycholesterol in macrophages could be a therapeutic strategy for atherosclerosis.

Conclusion

7α-hydroxycholesterol is a key bioactive lipid that exerts profound effects on gene expression, primarily through the activation of the Liver X Receptors. Its ability to regulate genes involved in cholesterol efflux, bile acid synthesis, and inflammation places it at a critical nexus of metabolic and immune pathways. The experimental methodologies detailed in this guide provide a robust framework for further dissecting the intricate roles of 7α-hydroxycholesterol and the LXR signaling pathway. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies for a range of metabolic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7α-Hydroxycholesterol induces monocyte/macrophage cell expression of interleukin-8 via C5a receptor | PLOS One [journals.plos.org]

- 9. origene.com [origene.com]

- 10. origene.com [origene.com]

- 11. medsci.org [medsci.org]

- 12. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tripod.nih.gov [tripod.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Chromatin Immunoprecipitation for Human Monocyte Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GEO Accession viewer [ncbi.nlm.nih.gov]

The Metabolic Fate of 7α-Hydroxycholesterol in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic pathways, regulatory networks, and analytical methodologies concerning 7α-hydroxycholesterol (7α-OHC), the initial and rate-limiting product in the classic (or neutral) pathway of bile acid synthesis within hepatocytes. Understanding the intricate processing of this key metabolite is crucial for research into liver diseases, cholesterol homeostasis, and the development of therapeutic agents targeting these pathways.

Overview of 7α-Hydroxycholesterol Metabolism

Cholesterol homeostasis is maintained through a delicate balance of synthesis, uptake, and catabolism. The primary route for cholesterol elimination from the body is its conversion into bile acids in the liver. The classic pathway, accounting for the majority of bile acid production, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). This microsomal enzyme hydroxylates cholesterol at the 7α position to produce 7α-hydroxycholesterol. The concentration of 7α-OHC in circulation is considered a reliable surrogate marker for the rate of bile acid synthesis.

Once formed, 7α-OHC is rapidly processed through a series of enzymatic reactions. It is not a storage molecule; its steady-state concentration in the liver is low due to its efficient and immediate conversion into downstream intermediates. The subsequent metabolic steps determine the final composition of the primary bile acid pool, specifically the ratio of cholic acid (CA) to chenodeoxycholic acid (CDCA).

Core Metabolic Pathway

The conversion of 7α-OHC into primary bile acids involves several key enzymatic steps localized in different subcellular compartments, including the endoplasmic reticulum, cytosol, mitochondria, and peroxisomes.

Conversion to 7α-hydroxy-4-cholesten-3-one

The immediate fate of 7α-OHC is its conversion to 7α-hydroxy-4-cholesten-3-one. This reaction is catalyzed by 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) . This enzyme is critical, and its deficiency leads to a severe and progressive cholestatic liver disease due to the accumulation of cytotoxic 3β-hydroxy-Δ5 bile acid intermediates.

The Cholic Acid vs. Chenodeoxycholic Acid Branch Point

7α-hydroxy-4-cholesten-3-one stands at a crucial branch point. Its subsequent modification by sterol 12α-hydroxylase (CYP8B1) , another microsomal cytochrome P450 enzyme, directs the pathway towards the synthesis of cholic acid. If 12α-hydroxylation occurs, the end product will be cholic acid. If it does not, the pathway proceeds to form chenodeoxycholic acid. The activity of CYP8B1 is therefore the primary determinant of the CA/CDCA ratio in the bile acid pool, which has significant physiological implications for lipid and glucose metabolism.

Side-Chain Oxidation and Cleavage

Following the modifications to the steroid nucleus, the cholesterol side chain must be shortened. This process is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which introduces a hydroxyl group at the C-27 position. This is followed by further oxidation in the cytosol and peroxisomes, culminating in the removal of a three-carbon unit as propionyl-CoA through peroxisomal β-oxidation. The final products are the primary bile acids, cholic acid and chenodeoxycholic acid, which are then conjugated with either glycine (B1666218) or taurine (B1682933) before being exported from the hepatocyte.

The overall metabolic cascade is visualized in the diagram below.

Figure 1: Core metabolic pathway of 7α-Hydroxycholesterol in hepatocytes.

Regulation of 7α-Hydroxycholesterol Metabolism

The metabolism of 7α-OHC is tightly regulated, primarily at the transcriptional level, to maintain bile acid homeostasis and prevent the accumulation of cytotoxic intermediates. Nuclear receptors, particularly the Farnesoid X Receptor (FXR), play a central role.

When intracellular bile acid levels rise, they bind to and activate FXR. Activated FXR then induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 and CYP8B1 genes, respectively. This negative feedback loop effectively shuts down the production of 7α-OHC and its subsequent conversion to cholic acid, thereby preventing excessive bile acid synthesis.

Figure 2: Transcriptional regulation of key enzymes via the FXR-SHP axis.

Quantitative Data

The efficiency and rate of 7α-OHC metabolism are governed by the kinetic properties of the enzymes involved. The following table summarizes key quantitative parameters for the primary enzymes in the pathway.

| Enzyme | Substrate | Product | Human Liver Km (µM) | Vmax (pmol/min/mg protein) | Cellular Location |

| CYP7A1 | Cholesterol | 7α-Hydroxycholesterol | 25 - 50 | 10 - 30 | Endoplasmic Reticulum |

| HSD3B7 | 7α-Hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one | 5 - 15 | >1000 | Endoplasmic Reticulum |

| CYP8B1 | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxy-4-cholesten-3-one | 1 - 5 | 5 - 15 | Endoplasmic Reticulum |

| CYP27A1 | 7α-hydroxy-4-cholesten-3-one | 27-hydroxy-7α-hydroxy-4-cholesten-3-one | 50 - 100 | 80 - 150 | Mitochondria |

Note: Values are approximate and can vary based on experimental conditions, patient population, and analytical methods. They are compiled from multiple literature sources for comparative purposes.

Experimental Protocols

Accurate quantification of 7α-OHC and the assessment of enzymatic activities are fundamental to studying this pathway. Below are detailed methodologies for key experiments.

Protocol: Quantification of 7α-OHC in Hepatocyte Lysate via LC-MS/MS

This protocol describes the extraction and analysis of 7α-OHC from cultured primary human hepatocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cell Lysis and Extraction:

-

Wash cultured hepatocytes (e.g., in a 6-well plate) twice with ice-cold phosphate-buffered saline (PBS).

-

Add 500 µL of ice-cold methanol (B129727) containing an internal standard (e.g., d7-7α-Hydroxycholesterol, 100 ng/mL).

-

Scrape cells and transfer the suspension to a microcentrifuge tube.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To enhance chromatographic separation and ionization efficiency, derivatize the dried extract with picolinoyl chloride.

-

Reconstitute the sample in 50 µL of acetonitrile (B52724) and 50 µL of a 2 mg/mL solution of picolinoyl chloride in acetonitrile with 1% triethylamine.

-

Incubate at 60°C for 30 minutes. Evaporate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in 100 µL of 50:50 methanol:water.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid.

-

Gradient: Start at 60% B, increase to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Positive ESI Mode):

-

Use Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): Mass of derivatized 7α-OHC.

-

Product Ion (Q3): A specific fragment ion resulting from collision-induced dissociation.

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify the peak area ratio of the analyte to the internal standard.

-

Generate a standard curve using known concentrations of 7α-OHC to determine the concentration in the sample.

-

The workflow for this protocol is illustrated below.

7α-Hydroxycholesterol: A Linchpin in Cholesterol Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7α-hydroxycholesterol, the primary product of the rate-limiting step in the classic bile acid synthesis pathway, stands as a critical signaling molecule and metabolic intermediate in the intricate network of cholesterol homeostasis. This technical guide provides a comprehensive overview of the synthesis, regulation, and multifaceted functions of 7α-hydroxycholesterol. We delve into its pivotal role in the transcriptional regulation of key genes involved in lipid metabolism through its interactions with nuclear receptors, primarily the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR). This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to serve as a valuable resource for professionals in the field of lipid research and drug development.

Introduction

The maintenance of cholesterol homeostasis is a tightly regulated process essential for cellular function and overall health. An imbalance in cholesterol levels is a well-established risk factor for the development of cardiovascular diseases. The conversion of cholesterol into bile acids in the liver represents the major pathway for cholesterol catabolism and elimination from the body.[1] The initial and rate-limiting step in this classic pathway is the 7α-hydroxylation of cholesterol, a reaction catalyzed by the microsomal cytochrome P450 enzyme, cholesterol 7α-hydroxylase (CYP7A1).[2][3] The product of this reaction, 7α-hydroxycholesterol, is not merely a passive intermediate but an active participant in the regulation of cholesterol metabolism.

This guide will explore the central role of 7α-hydroxycholesterol in:

-

Bile Acid Synthesis: Serving as the precursor for the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid.

-

Transcriptional Regulation: Acting as a signaling molecule that modulates the activity of nuclear receptors, thereby influencing the expression of genes involved in cholesterol uptake, transport, and synthesis.

-

Clinical Significance: Functioning as a biomarker for in vivo bile acid synthesis rates in various physiological and pathological conditions.

Synthesis and Regulation of 7α-Hydroxycholesterol

The synthesis of 7α-hydroxycholesterol is exclusively catalyzed by CYP7A1, an enzyme primarily expressed in the liver.[4] The expression and activity of CYP7A1 are subject to complex regulatory mechanisms, ensuring a fine-tuned control over bile acid production in response to metabolic cues.

The Classic Bile Acid Synthesis Pathway

The classic, or neutral, pathway of bile acid synthesis begins with the conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1.[5] This is the committed step, and its regulation is paramount to controlling the overall rate of bile acid production. Following its formation, 7α-hydroxycholesterol is further metabolized through a series of enzymatic reactions to yield the primary bile acids, cholic acid and chenodeoxycholic acid.[4]

Transcriptional Regulation of CYP7A1

The transcription of the CYP7A1 gene is regulated by a complex interplay of nuclear receptors, most notably LXR and FXR.[6][7]

-

Liver X Receptor (LXR): When intracellular cholesterol levels rise, certain oxidized forms of cholesterol, known as oxysterols, accumulate and act as endogenous ligands for LXR.[8] Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter region of target genes, including CYP7A1, to stimulate their transcription.[9] This mechanism provides a feed-forward loop where excess cholesterol promotes its own catabolism.

-

Farnesoid X Receptor (FXR): Bile acids, the end-products of the pathway, act as potent ligands for FXR.[10] Upon binding to bile acids in the liver and intestine, FXR initiates a negative feedback loop to suppress CYP7A1 transcription. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of CYP7A1.[10] In the intestine, activated FXR stimulates the production of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through the FGF receptor 4 (FGFR4) to repress CYP7A1 expression.[11]

Quantitative Data on 7α-Hydroxycholesterol and Bile Acid Synthesis

The concentration of 7α-hydroxycholesterol and its downstream metabolite, 7α-hydroxy-4-cholesten-3-one (C4), in the serum are widely used as surrogate markers for the rate of bile acid synthesis.[12] The following tables summarize key quantitative findings from the literature.

| Condition | Subject | Parameter Measured | Baseline Level (Mean ± SD) | Post-Intervention Level (Mean ± SD) | Fold Change | Reference |

| Cholestyramine Administration (4g b.i.d. for 14 days) | Healthy Volunteers (n=5) | Serum 7α-hydroxycholesterol | 40 ± 11 ng/mL | 181 ± 95 ng/mL | ~4.5 | [12] |

| Fecal Acidic Sterols | 254 ± 60 mg/d | 1336 ± 344 mg/d | ~5.3 | [12] | ||

| Chenodeoxycholic Acid (CDCA) Treatment (300 mg/day for 7-10 days) | Patients with Cholelithiasis | Serum Esterified 7α-hydroxycholesterol | 198.0 ± 90.3 pmol/ml | 64.9 ± 33.6 pmol/ml | ~0.33 | |

| Serum Free 7α-hydroxycholesterol | 48.3 ± 19.8 pmol/ml | 20.5 ± 11.1 pmol/ml | ~0.42 | |||

| Advanced Liver Cirrhosis | Patients (n=22) vs. Matched Controls | Serum 7α-hydroxycholesterol | 75 ± 19 ng/mL (Controls) | 22 ± 8 ng/mL (Patients) | ~0.29 | [12] |

Table 1: Effects of Interventions and Disease on 7α-Hydroxycholesterol and Bile Acid Synthesis.

| Parameter | Healthy Subjects | Patients with Advanced Cirrhosis | Reference |

| Serum 7α-hydroxycholesterol | 75 ± 19 ng/mL | 22 ± 8 ng/mL | [12] |

Table 2: Serum 7α-Hydroxycholesterol Levels in Health and Disease.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The regulation of cholesterol homeostasis by 7α-hydroxycholesterol is orchestrated by intricate signaling pathways. The following diagrams illustrate the key regulatory loops involving LXR and FXR.

Caption: LXR Signaling Pathway in CYP7A1 Regulation.

Caption: FXR-Mediated Negative Feedback Regulation of CYP7A1.

Experimental Workflows

Accurate quantification of 7α-hydroxycholesterol and CYP7A1 activity is crucial for research in this field. The following diagrams outline the general workflows for these key experiments.

Caption: Workflow for 7α-Hydroxycholesterol Quantification by GC-MS.

Caption: Workflow for Measuring CYP7A1 Activity in Liver Microsomes.

Detailed Experimental Protocols

Quantification of 7α-Hydroxycholesterol in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods.[12]

a. Sample Preparation:

-

To 1 mL of serum or plasma, add a known amount of deuterated 7α-hydroxycholesterol (e.g., [2H7]7α-hydroxycholesterol) as an internal standard.

-

Perform alkaline hydrolysis by adding ethanolic potassium hydroxide (B78521) and incubating at 50°C for 2 hours to release esterified 7α-hydroxycholesterol.

-

Neutralize the solution with an appropriate acid.

-

Extract the sterols using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like hexane.

-

Evaporate the solvent under a stream of nitrogen.

b. Derivatization:

-

Reconstitute the dried extract in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Incubate at 60°C for 1 hour to convert the hydroxyl groups to trimethylsilyl (B98337) ethers, which are more volatile and suitable for GC analysis.

c. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation.

-

Use a temperature gradient program to separate the different sterols.

-

The eluent is introduced into a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Monitor specific ions for both the native 7α-hydroxycholesterol and the deuterated internal standard.

d. Quantification:

-

Calculate the ratio of the peak area of the native 7α-hydroxycholesterol to the peak area of the internal standard.

-

Determine the concentration of 7α-hydroxycholesterol in the original sample by comparing this ratio to a standard curve prepared with known amounts of 7α-hydroxycholesterol and the internal standard.

Measurement of CYP7A1 Activity in Liver Microsomes

This protocol provides a general framework for assessing CYP7A1 enzyme activity.

a. Preparation of Liver Microsomes:

-

Homogenize fresh or frozen liver tissue in a cold buffer (e.g., potassium phosphate (B84403) buffer containing sucrose (B13894) and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA protein assay).

b. Enzyme Assay:

-

Prepare an incubation mixture containing the liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the substrate, cholesterol, which can be solubilized with a detergent like Tween 80.

-

Incubate the reaction at 37°C for a specific period (e.g., 20-30 minutes) with gentle shaking.

-

Stop the reaction by adding a solvent such as ethanol (B145695) or acetone.

c. Product Quantification:

-

Add an internal standard (e.g., epicoprostanol) to the reaction mixture.

-

Extract the sterols as described in the protocol for 7α-hydroxycholesterol quantification.

-

Quantify the amount of 7α-hydroxycholesterol produced using High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS.

d. Calculation of Activity:

-

Calculate the amount of 7α-hydroxycholesterol formed per unit of time.

-

Express the CYP7A1 activity as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.

Conclusion

7α-hydroxycholesterol is a cornerstone of cholesterol homeostasis, acting as both a key intermediate in the major cholesterol catabolic pathway and a critical signaling molecule. Its synthesis, tightly controlled by the interplay of LXR and FXR nuclear receptors, dictates the rate of bile acid production and, consequently, the overall cholesterol balance. The ability to accurately measure 7α-hydroxycholesterol levels and CYP7A1 activity provides invaluable tools for researchers and clinicians to assess bile acid synthesis in vivo and to investigate the mechanisms of various metabolic diseases. A thorough understanding of the biology of 7α-hydroxycholesterol is paramount for the development of novel therapeutic strategies targeting dyslipidemia and related disorders. This guide provides a foundational resource for professionals dedicated to advancing our knowledge in this vital area of metabolic research.

References

- 1. Effect of cholestyramine on bile acid metabolism in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transgenic Expression of Cholesterol 7α-Hydroxylase in the Liver Prevents High-Fat Diet–Induced Obesity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid metabolism in cirrhosis. VIII. Quantitative evaluation of bile acid synthesis from [7 beta-3H]7 alpha-hydroxycholesterol and [G-3H]26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphenol Effects on Cholesterol Metabolism via Bile Acid Biosynthesis, CYP7A1: A Review [mdpi.com]

- 5. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

physiological concentration of 7alpha-Hydroxycholesterol in plasma

An In-Depth Technical Guide to the Physiological Concentration of 7α-Hydroxycholesterol in Plasma

Introduction

7α-hydroxycholesterol (7α-OHC) is a critical intermediate oxysterol formed from the enzymatic oxidation of cholesterol.[1] Its production, catalyzed by the liver-specific microsomal enzyme Cholesterol 7α-hydroxylase (CYP7A1), is the first and rate-limiting step in the classic (or neutral) pathway of bile acid synthesis.[2][3][4][5] Consequently, the concentration of 7α-OHC in plasma is considered a valuable surrogate marker for the rate of hepatic bile acid production.[6][7] This technical guide provides a comprehensive overview of the physiological plasma concentrations of 7α-OHC, the signaling pathways governing its formation, and detailed methodologies for its quantification, tailored for researchers, scientists, and professionals in drug development.

The Role of 7α-Hydroxycholesterol in Bile Acid Synthesis

The conversion of cholesterol to bile acids is a primary route for cholesterol catabolism and elimination. The classic pathway, which is the major pathway for bile acid synthesis in humans, begins with the 7α-hydroxylation of cholesterol to form 7α-OHC.[2] This step is catalyzed by CYP7A1, an enzyme exclusively expressed in the endoplasmic reticulum of hepatocytes.[2] 7α-OHC is subsequently converted to 7α-hydroxy-4-cholesten-3-one (C4), which serves as a precursor for the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[2][8] The regulation of CYP7A1 activity is tightly controlled, primarily through a negative feedback mechanism mediated by bile acids returning to the liver via the enterohepatic circulation, which involves the farnesoid X receptor (FXR).[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 6. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Central Role of CYP7A1 in 7α-Hydroxycholesterol Production: A Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Abstract: Cholesterol 7α-hydroxylase (CYP7A1) is the cornerstone of the classic bile acid synthesis pathway, catalyzing the initial, rate-limiting conversion of cholesterol into 7α-hydroxycholesterol. This monooxygenase reaction is the primary route for cholesterol catabolism and is subject to intricate multi-level regulation, making CYP7A1 a critical node in maintaining cholesterol and bile acid homeostasis. Its activity dictates the size of the bile acid pool, which is essential not only for dietary lipid absorption but also for signaling through receptors like FXR and TGR5 that govern lipid, glucose, and energy metabolism. Dysregulation of CYP7A1 is implicated in hypercholesterolemia, cholesterol gallstones, and other metabolic disorders. This technical guide provides an in-depth examination of the biochemical function of CYP7A1, its complex regulatory networks, quantitative data on its activity, and detailed experimental protocols for its study, serving as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Gateway to Bile Acid Synthesis

Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene, is a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes.[1][2] It exclusively catalyzes the 7α-hydroxylation of cholesterol, producing 7α-hydroxycholesterol.[2][3] This step is the first and principal rate-limiting reaction in the classic (or neutral) pathway of bile acid synthesis, which accounts for the majority of bile acid production in humans.[1][4][5][6][7][8] The subsequent enzymatic modifications of 7α-hydroxycholesterol lead to the formation of the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][5][9] Given its role as the primary catabolic route for cholesterol, the regulation of CYP7A1 is paramount for systemic cholesterol balance.[10]

Biochemical Function and Catalytic Mechanism

CYP7A1 is a monooxygenase that utilizes cholesterol as its substrate, incorporating one atom of molecular oxygen into the cholesterol molecule at the 7α-position, with the other oxygen atom being reduced to water. The reaction requires NADPH-cytochrome P450 reductase as an electron donor.

The catalytic cycle of CYP7A1 involves several key steps. While sharing features with other P450 enzymes, human CYP7A1 exhibits remarkably high catalytic activity.[11] Kinetic analyses have revealed that the first electron transfer step, the reduction of the ferric P450-substrate complex, is the rate-limiting step in the overall reaction, a distinction from many other P450s where substrate oxidation is slower.[11] The binding of cholesterol to the ferric enzyme occurs in a two-step process.[11]

The Intricate Regulation of CYP7A1 Expression and Activity